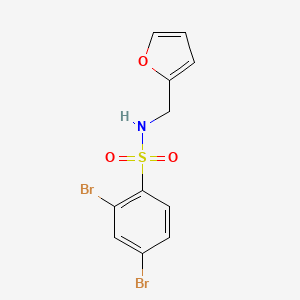![molecular formula C17H20FN3O2 B7468801 2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone](/img/structure/B7468801.png)
2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2-Fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is also known as FPE and is a potent inhibitor of the enzyme monoamine oxidase A (MAO-A). The inhibition of MAO-A has been shown to have a number of biochemical and physiological effects, making FPE a promising tool for researchers in a wide range of fields.
作用机制
The mechanism of action of FPE is based on its ability to inhibit the activity of MAO-A. MAO-A is an enzyme that is responsible for the breakdown of neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO-A leads to increased levels of these neurotransmitters in the brain, which can have a number of physiological and biochemical effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of FPE are primarily related to its ability to inhibit the activity of MAO-A. Inhibition of MAO-A leads to increased levels of serotonin and norepinephrine in the brain, which can have a number of effects on mood, cognition, and behavior. FPE has also been shown to have antioxidant properties, which may contribute to its potential therapeutic applications.
实验室实验的优点和局限性
FPE has a number of advantages and limitations for use in lab experiments. One of the primary advantages of FPE is its ability to selectively inhibit the activity of MAO-A, making it a valuable tool for the study of the role of this enzyme in various physiological processes. However, FPE is also a potent inhibitor of other enzymes, which may limit its specificity in certain experimental contexts. Additionally, the synthesis of FPE is a complex process that requires specialized expertise and equipment, which may limit its accessibility for some researchers.
未来方向
There are a number of potential future directions for research on FPE. One area of potential interest is the development of more selective inhibitors of MAO-A that can be used in a wider range of experimental contexts. Additionally, further research is needed to fully understand the biochemical and physiological effects of FPE and its potential therapeutic applications. Finally, the use of FPE in combination with other compounds may hold promise for the development of novel treatments for a range of neurological and psychiatric disorders.
合成方法
The synthesis of FPE is a complex process that involves several steps. The first step is the synthesis of the intermediate compound 2-(2-Fluorophenyl)-1-[4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone. This intermediate is then reacted with hydroxylamine to produce FPE. The synthesis of FPE is a challenging process that requires a high level of expertise and specialized equipment.
科学研究应用
FPE has been extensively studied for its potential applications in scientific research. One of the primary applications of FPE is in the study of the role of MAO-A in various physiological processes. MAO-A is an enzyme that is involved in the breakdown of neurotransmitters such as serotonin and norepinephrine. Inhibition of MAO-A has been shown to have a number of effects on these neurotransmitters, including increased levels of serotonin and norepinephrine in the brain.
属性
IUPAC Name |
2-(2-fluorophenyl)-1-[4-hydroxy-4-(1-methylimidazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20FN3O2/c1-20-11-8-19-16(20)17(23)6-9-21(10-7-17)15(22)12-13-4-2-3-5-14(13)18/h2-5,8,11,23H,6-7,9-10,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEEDQASMHISHRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1C2(CCN(CC2)C(=O)CC3=CC=CC=C3F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20FN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-[(3-Bromophenyl)methylsulfanyl]-1-(2-ethoxyphenyl)tetrazole](/img/structure/B7468723.png)
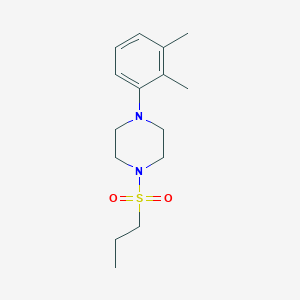
![3-(4-methylphenyl)-1-phenyl-N-[4-(tetrazol-1-yl)phenyl]pyrazole-4-carboxamide](/img/structure/B7468741.png)
![2-(4-benzoylphenoxy)-N-[5-[(4-cyanophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B7468746.png)
![3-Benzyl-1,3-diazaspiro[4.6]undecane-2,4-dione](/img/structure/B7468753.png)

![[2-(2-Methoxy-5-piperidin-1-ylsulfonylanilino)-2-oxoethyl] 3-hydroxybenzoate](/img/structure/B7468774.png)
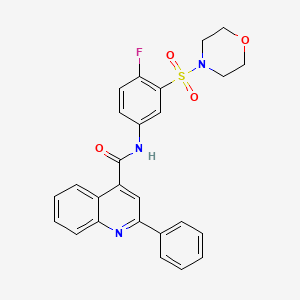
![N-[3-[benzyl-(6-methoxy-1,3-benzothiazol-2-yl)amino]-3-oxopropyl]furan-2-carboxamide](/img/structure/B7468788.png)
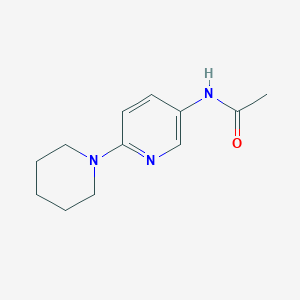
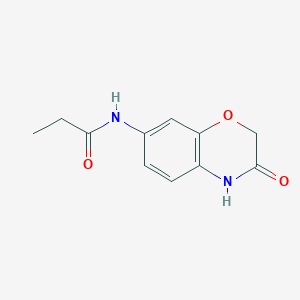
![[(3S,4S)-3-hydroxy-4-phenylpiperidin-1-yl]-pyrazolo[1,5-a]pyrimidin-3-ylmethanone](/img/structure/B7468804.png)
![N-[(3-pyridin-3-yl-1H-1,2,4-triazol-5-yl)methyl]thiophene-2-carboxamide](/img/structure/B7468805.png)
